molecular formula C7H7FO3S B13335822 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid

2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid

Cat. No.: B13335822
M. Wt: 190.19 g/mol
InChI Key: WHFFIOWVWFSDJG-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H7FO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a fluorine atom and a methoxy group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid typically involves the introduction of the fluorine and methoxy groups onto the thiophene ring, followed by the formation of the acetic acid moiety. One common method involves the fluorination of a thiophene derivative, followed by methoxylation and subsequent carboxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid
  • 2-(2-Fluoro-5-methoxyphenyl)acetic acid
  • 5-Fluoro-2-methoxyphenol

Comparison: Compared to similar compounds, 2-Fluoro-2-(5-methoxythiophen-2-yl)acetic acid is unique due to the presence of both fluorine and methoxy groups on the thiophene ring. This structural feature can enhance its chemical reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

IUPAC Name

2-fluoro-2-(5-methoxythiophen-2-yl)acetic acid

InChI

InChI=1S/C7H7FO3S/c1-11-5-3-2-4(12-5)6(8)7(9)10/h2-3,6H,1H3,(H,9,10)

InChI Key

WHFFIOWVWFSDJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C(C(=O)O)F

Origin of Product

United States

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